Butan-2-yl 4-amino-4-methylpentanoate
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Overview
Description
Butan-2-yl 4-amino-4-methylpentanoate is a chemical compound with the molecular formula C10H21NO2. It is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a building block in organic synthesis and has shown potential in various research studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-amino-4-methylpentanoate typically involves the esterification of 4-amino-4-methylpentanoic acid with butan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-amino-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Butan-2-yl 4-amino-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butan-2-yl 4-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Butan-2-yl 4-amino-4-methylpentanoate hydrochloride: A hydrochloride salt form of the compound with similar properties.
4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific ester and amino functional groups, which provide distinct reactivity and applications compared to other similar compounds
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
butan-2-yl 4-amino-4-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-8(2)13-9(12)6-7-10(3,4)11/h8H,5-7,11H2,1-4H3 |
InChI Key |
NKTHRGOFVWTGHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCC(C)(C)N |
Origin of Product |
United States |
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